molecular formula C10H9FN2 B8597968 5-(2-fluorophenyl)-1-methyl-1H-pyrazole

5-(2-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B8597968
M. Wt: 176.19 g/mol
InChI Key: JHUVFIQFKJDLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

JHUVFIQFKJDLPO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2-fluorophenyl)-1H-pyrazole (8.62 g, 53.2 mmol, 1.0 eq.) in methanol (133 mL) under nitrogen at 0° C. were added iodomethane (4.3 mL, 68.9 mmol, 1.3 eq.), NaOH (aq., 6 N, 34 mL, 204.0 mmol, 3.8 eq.) and nBu4NBr (0.68 g, 2.11 mmol, 0.04 eq.). The cold bath was then removed, and the reaction mixture was stirred to room temperature. After 6.5 h, iodomethane was added (4 mL), and the reaction mixture was stirred overnight. More iodomethane (4 mL) and NaOH (aq., 6 N, 20 mL) were added, and the reaction mixture was stirred overnight. It was then concentrated in vacuo not to dryness, diluted with EtOAc, and the two layers were separated. The aqueous layer was extracted with EtOAc, and the organic layers were combined, dried over Na2SO4, filtered, and concentrated in vacuo. Silica gel chromatography using hexanes:EtOAc (15:2) as eluent afforded a mixture of 3-(2-fluorophenyl)-1-methyl-1H-pyrazole and 5-(2-fluorophenyl)-1-methyl-1H-pyrazole (6.78 g, 72% yield).
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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